molecular formula C10H10F3NO2 B1278088 (r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid CAS No. 936630-57-8

(r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

Cat. No. B1278088
M. Wt: 233.19 g/mol
InChI Key: KEFQQJVYCWLKPL-ZCFIWIBFSA-N
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Description

(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a chiral amino acid derivative with potential applications in pharmaceutical synthesis. It is closely related to key intermediates used in the production of drugs such as sitagliptin, which is used in the treatment of type 2 diabetes. The presence of the trifluorophenyl group suggests that this compound could have unique electronic and steric properties that may be beneficial in drug design and development.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, an efficient synthesis of a Boc-protected version of the compound was reported, where the amino acid segment of L-methionine was transferred to a chiral aziridine, followed by several steps including protection, reduction, and oxidation to yield the target compound with a total yield of 32% . Additionally, novel synthetic strategies for the enantioselective synthesis of (R)- and (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid, a related compound, have been developed using palladium-catalyzed coupling and proline-catalyzed reactions .

Molecular Structure Analysis

The molecular structure and vibrational spectra of similar compounds have been studied using various spectroscopic methods and computational analyses. For example, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, NMR, and X-ray diffraction studies, and the vibrational wavenumbers were computed using HF and DFT methods . These studies provide insights into the molecular geometry, electronic structure, and potential energy distribution within the molecule.

Chemical Reactions Analysis

The reactivity of amino acid derivatives can be inferred from studies on similar compounds. The diastereomeric derivatives of amino acid enantiomers have been formed by reacting with chiral reagents and resolved by gas chromatography on chiral stationary phases . This indicates that (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid could potentially undergo various stereoselective reactions, which are crucial for the synthesis of enantiomerically pure pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, such as solubility, have been measured in different solvents and binary mixtures across a range of temperatures . The solubility data and thermodynamic models developed from these measurements are essential for understanding the behavior of this compound in various environments, which is critical for its application in drug formulation and synthesis.

Scientific Research Applications

Solubility and Thermodynamics

  • Solubility in Various Solvents: The solubility of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid has been studied in different solvents like methanol, ethanol, propanol, and others. Rising temperatures were found to increase its solubility in all selected solvents, and this behavior was accurately modeled using various equations, such as the modified Apelblat equation, indicating its temperature-sensitive solubility properties (Fan et al., 2016).

Synthesis and Chemical Properties

  • Enantioselective Syntheses: Novel methods for synthesizing (R)- and (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid have been developed. These methods are crucial for producing sitagliptin and its derivatives, showcasing the compound's role in pharmaceutical synthesis (Fıstıkçı et al., 2012).
  • Asymmetric Hydrogenation: The asymmetric hydrogenation of enamine esters to produce amino esters, including (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid, demonstrates its importance in chiral synthesis and pharmaceutical applications (Kubryk & Hansen, 2006).

Biochemical and Pharmaceutical Research

  • Sitagliptin Intermediate Synthesis: A new enzymatic route using an aminotransferase for synthesizing a sitagliptin intermediate was reported. This highlights the compound's role in the synthesis of pharmaceuticals, particularly in diabetes treatment (Hou et al., 2016).
  • Design and Synthesis of Dipeptidyl Peptidase-4 Inhibitors: The compound has been used in the design and synthesis of potent DPP-4 inhibitors for type 2 diabetes mellitus drug development, reflecting its significance in medicinal chemistry (Maslov et al., 2022).
  • Enzyme Engineering and Catalysis: The development of a PluriZyme with transaminase and hydrolase activity, catalyzing cascade reactions to synthesize 3-(R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid, underscores the compound's role in enzyme engineering and its potential in pharmaceutical manufacturing (Roda et al., 2022).

Safety And Hazards

The safety data sheet for “®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid” suggests that it should be handled in a well-ventilated place and contact with skin and eyes should be avoided . It is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008 .

properties

IUPAC Name

(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16/h2,4,6H,1,3,14H2,(H,15,16)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFQQJVYCWLKPL-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=CC(=C1F)F)F)C[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428049
Record name (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

CAS RN

936630-57-8
Record name Sitagliptin acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936630578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SITAGLIPTIN ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG2PN5Z4PE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate (5.8 g, 23.5 mmol), prepared from methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate according to the process of WO 10/122578, was refluxed in the solution of NaOH (1.88 g, 46.9 mmol) in MeOH (40 mL) and water (20 mL) overnight. After the completion of the reaction, the MeOH was evaporated and 80 mL of water was added. The pH of the solution was adjusted to 8 by addition of 6M HCl and the resulting white precipitate was filtered off and dried overnight in an oven at 100° C. to afford 3.5 g of (±)-Ia.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.88 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
Reactant of Route 2
(r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
Reactant of Route 3
(r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
Reactant of Route 4
(r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
Reactant of Route 5
(r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
Reactant of Route 6
(r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

Citations

For This Compound
42
Citations
S Fan, W Yang, Q Guo, J Hao, H Li… - Journal of Chemical & …, 2016 - ACS Publications
A gravimetric method was taken to measure the solubility of the Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid under atmospheric pressure in methanol, ethanol, propanol, n-…
Number of citations: 6 pubs.acs.org
A Köse, Ö Gündoğdu, D Aktaş, M Fıstıkçı… - Helvetica Chimica …, 2015 - Wiley Online Library
Starting from (S)‐serine, a new method was developed for the synthesis of the β‐amino acid part of sitagliptin in ten steps and with an overall yield of 30%. The crucial step of the …
Number of citations: 4 onlinelibrary.wiley.com
G Tasnádi, E Forró, F Fülöp - Organic & Biomolecular Chemistry, 2010 - pubs.rsc.org
The enantioselective (E∼ 200) Burkholderia cepacia-catalysed hydrolyses of β-amino esters with H2O (0.5 equiv.) in t-BuOMe or in i-Pr2O at 45 C are described. The enantiomers of …
Number of citations: 18 pubs.rsc.org
E Forró - Acta Pharmaceutica Hungarica, 2011 - europepmc.org
To fulfil the requirements of modern go-ahead research, new direct and indirect enzymatic strategies and new techniques have been devised for the preparation of enantiopure beta-…
Number of citations: 2 europepmc.org
S Roda, L Fernandez‐Lopez, M Benedens… - Angewandte …, 2022 - Wiley Online Library
Engineering dual‐function single polypeptide catalysts with two abiotic or biotic catalytic entities (or combinations of both) supporting cascade reactions is becoming an important area …
Number of citations: 17 onlinelibrary.wiley.com
IO Maslov, TV Zinevich, OG Kirichenko, MV Trukhan… - Pharmaceuticals, 2022 - mdpi.com
Compounds that contain (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid substituted with bicyclic amino moiety (2-aza-bicyclo[2.2.1]heptane) were designed using molecular …
Number of citations: 6 www.mdpi.com
N Liu, J Feng, X Chen, Y Luo, T Lv, Q Wu, D Zhu - Organic Letters, 2023 - ACS Publications
By reshaping the substrate-binding pocket of β-amino acid dehydrogenase (β-AADH), some variants were obtained with up to 2560-fold enhanced activity toward the model substrates (…
Number of citations: 3 pubs.acs.org
E Forró, F Fulop - Current medicinal chemistry, 2012 - ingentaconnect.com
Kinetic and sequential kinetic enzymatic routes for the synthesis of enantiomeric β- and γ-amino acids through enzymatic ring cleavage of the corresponding lactams in organic solvents …
Number of citations: 48 www.ingentaconnect.com
HT Jiang, HL Gao, CS Ge - Chinese Chemical Letters, 2017 - Elsevier
Valuable chiral N-Boc-β-benzyl-β-amino acid was concisely synthesized via construction of chiral N-Boc-3-benzyl-5-oxoisoxazolidine through cross-metathesis/conjugate addition/…
Number of citations: 10 www.sciencedirect.com
NN Riaz, F Rehman, MM Ahmad - Med Chem, 2017 - researchgate.net
β-amino acids are an important class of macromolecules. They play role in life for survival. β-amino acids gained significant interest due to their interesting pharmaceutical uses as …
Number of citations: 7 www.researchgate.net

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